Product packaging for Furan-2,3,5-tricarbaldehyde(Cat. No.:CAS No. 1008130-51-5)

Furan-2,3,5-tricarbaldehyde

Cat. No.: B12633309
CAS No.: 1008130-51-5
M. Wt: 152.10 g/mol
InChI Key: WUFXYXJFFMGDNP-UHFFFAOYSA-N
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Description

Furan-2,3,5-tricarbaldehyde is a high-value, multifunctional aromatic aldehyde that serves as a key precursor and building block in advanced materials research. Its primary research value lies in its application as a tritopic linker for constructing covalent organic frameworks (COFs) and porous organic polymers (POPs). When reacted with multifunctional amines, it forms imine-linked crystalline frameworks through dynamic covalent chemistry . The rigid furan core and trigonal planar geometry of this molecule promote the formation of highly ordered, porous structures with exceptional thermal and chemical stability, even under harsh acidic and basic conditions . These properties make it an ideal candidate for developing new materials for gas capture and separation, heterogeneous catalysis, and energy storage. Beyond framework materials, this compound is a crucial intermediate in synthesizing specialized polymers and furan-based surfactants. The chemical reactivity of its aldehyde groups allows for further functionalization, including condensation reactions to form novel plasticizing additives for cementitious materials and other polymers . The furan ring itself can be derived from renewable biomass resources, positioning this compound as a sustainable platform chemical for green chemistry applications . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4O4 B12633309 Furan-2,3,5-tricarbaldehyde CAS No. 1008130-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1008130-51-5

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

furan-2,3,5-tricarbaldehyde

InChI

InChI=1S/C7H4O4/c8-2-5-1-6(3-9)11-7(5)4-10/h1-4H

InChI Key

WUFXYXJFFMGDNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1C=O)C=O)C=O

Origin of Product

United States

Significance of Furan Derived Multi Aldehydes As Molecular Building Blocks

Furan-derived aldehydes and polyaldehydes are a cornerstone of green chemistry, primarily because their precursors can be sourced from renewable lignocellulosic biomass. chim.itnih.gov Compounds like furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF) are recognized as key bio-derived platform chemicals, forming the basis for a sustainable value chain. chim.itnih.govijabbr.comacs.org The significance of these furanic compounds as molecular building blocks stems from several key characteristics:

Renewable Origins: They are derived from the dehydration of carbohydrates found in plant biomass, offering a sustainable alternative to petrochemical feedstocks. chim.it

High Reactivity and Functionality: The presence of multiple reactive sites, including the aldehyde groups and the aromatic furan (B31954) ring, allows for a diverse range of chemical transformations. chim.it This versatility enables their use in synthesizing a wide array of other furan derivatives and high-value chemicals. chim.itijsrst.com

Synthetic Versatility: Furanic aldehydes are employed in numerous synthetic pathways. mdpi.com The Diels-Alder reaction, for instance, is a powerful and atom-efficient strategy for converting these renewable molecules into complex chemical structures. nih.gov However, the high reactivity that makes them versatile can also lead to side reactions, sometimes necessitating the use of protective group strategies to achieve selective transformations. acs.org

The development of furanic multi-aldehydes is part of a significant research effort focused on creating efficient synthetic routes from these renewable platforms to produce valuable chemicals and materials. chim.it

Academic Context and Research Landscape of Furanic Polyaldehydes

The study of furanic compounds is a vast and active field of academic research, with applications spanning medicinal chemistry, agricultural science, and polymer and materials science. ijabbr.comijsrst.comnih.gov Research into furanic polyaldehydes, in particular, is heavily influenced by the demand for novel functional materials.

A primary area of investigation is their use as monomers for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs). vulcanchem.comnih.govrsc.org COFs are a class of crystalline porous polymers with ordered structures, built from organic building units linked by strong covalent bonds. oaepublish.com The precise, pre-designed nature of these frameworks allows for tunable properties. mdpi.com

The academic landscape is focused on several key aspects:

Synthesis of Novel Monomers: Researchers are actively designing and synthesizing new polyaldehyde building blocks to control the topology, pore size, and chemical environment within the resulting frameworks. nih.govmdpi.com

Framework Construction: The Schiff-base condensation reaction between polyaldehydes and multiamino compounds is a common and robust method for creating imine-linked COFs. mdpi.comnih.gov

Application-Driven Research: These porous materials are being systematically investigated for a wide range of applications, including gas storage and separation, catalysis, energy storage, and photocatalysis. rsc.orgoaepublish.comchinesechemsoc.org

Strategic Importance of Furan 2,3,5 Tricarbaldehyde in Advanced Synthesis and Materials Science

Directed Formylation and Multifunctionalization Strategies

Direct formylation of a pre-existing furan ring is a primary strategy for introducing aldehyde functionalities. The inherent reactivity of the furan nucleus, however, necessitates careful control to achieve the desired substitution pattern, especially when multiple formyl groups are required.

Adapted Vilsmeier Conditions for Furan-Ring Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃), to generate an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. chemistrysteps.com This reagent then reacts with the activated furan ring. chemistrysteps.com

For simple furans, formylation occurs almost exclusively at the α-position (C2 or C5). Furan-2-carboxaldehyde can be prepared in nearly quantitative yield via the Vilsmeier-Haack formylation of furan. researchgate.net When the α-positions are occupied, formylation can be directed to the β-positions (C3 or C4), although this is often more challenging. Achieving a specific tri-substituted pattern like 2,3,5-triformylation would require a substrate with pre-existing directing groups or a multi-step approach. The reactivity of the Vilsmeier reagent is generally weaker than the acylium ions used in Friedel-Crafts acylation, which is why it is particularly effective for highly activated rings like furan. chemistrysteps.com

Challenges in multiformylation include the deactivating effect of the first introduced formyl group, which makes subsequent formylations more difficult. wikipedia.org Despite this, double formylation has been achieved on certain activated systems. The precise conditions, such as temperature and stoichiometry of the Vilsmeier reagent, must be finely tuned to control the extent of formylation.

Sequential and Orthogonal Aldehyde Introduction Techniques

To overcome the challenges of direct multiple formylations, a sequential approach using protecting groups and directed metalation offers a more controlled pathway. This involves introducing functional groups one at a time, often by converting a different functional group into an aldehyde at a later stage.

Directed ortho-metalation (DoM) is a key technique for achieving regioselective functionalization. beilstein-journals.orguwindsor.ca In this method, a directing metalation group (DMG) on the furan ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent position, creating a nucleophilic organometallic species. uwindsor.camdpi.com This intermediate can then be trapped with an electrophile. For furans, which are π-excessive heterocycles, lithiation is strongly favored at the C2 position, but a powerful DMG at C3 can direct metalation to C2 or C4. uwindsor.caresearchgate.net

For instance, an N-Boc protected aminofuran can be selectively lithiated at the C2 position. researchgate.net By choosing an appropriate electrophile, a precursor to a formyl group can be installed. This process can be repeated by employing orthogonal protecting groups—groups that can be removed under different conditions without affecting each other. researchgate.net This allows for the stepwise introduction of multiple functionalities at specific locations around the furan ring. After the carbon skeleton is assembled, these precursor groups can be unmasked or converted to aldehydes to yield the final polyformylated product.

Cyclization and Annulation Routes to Polysubstituted Furans

An alternative to functionalizing a pre-formed furan ring is to construct the ring itself from acyclic precursors that already contain the desired substitution pattern or the functionalities that can be easily converted to aldehydes.

Metal-Catalyzed Cycloisomerization and Oxidative Cyclization Reactions

Transition-metal catalysis provides a powerful means to construct polysubstituted furan rings. researchgate.nethud.ac.uk Gold, platinum, copper, and silver catalysts are frequently used to trigger the cyclization of appropriately designed acyclic starting materials. hud.ac.ukmdpi.comorganic-chemistry.org

One common strategy is the cycloisomerization of oxygen-containing alkynes, such as 1-alkynyl-2-alken-1-ones or γ-alkynyl ketones. hud.ac.ukorganic-chemistry.org For example, gold(III) catalysts can promote a tandem propargylic substitution followed by cycloisomerization from propargylic alcohols or amines and 1,3-dicarbonyl compounds, yielding highly substituted furans. mdpi.commdpi.com The substituents on the final furan ring are determined by the groups present on the starting materials.

Table 1: Examples of Metal-Catalyzed Furan Synthesis

Catalyst System Starting Materials Product Type Ref.
AuBr₃ / AgOTf N-Tosylpropargyl amines & 1,3-Dicarbonyls Polysubstituted furans mdpi.com
CuI gem-Difluoroalkenes & Active methylene (B1212753) compounds 2,3,5-Trisubstituted furans organic-chemistry.org
Platinum catalysts Propargylic oxiranes Highly substituted furans organic-chemistry.org

Oxidative cyclization is another key strategy. This can involve the reaction of aryl ketones with styrenes catalyzed by copper, where DMSO acts as both the solvent and the oxidant, to produce multi-aryl substituted furans. organic-chemistry.org A novel method involves the Sn(II)- and Cu(I)-mediated addition/oxidative cyclization of alkynoates and 1,3-dicarbonyl compounds, which directly builds the polysubstituted furan core. acs.org These methods allow for the assembly of complex furan structures in a single step from readily available precursors.

Multi-Component Reactions for Furan-2(5H)-one Core Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of furan-2(5H)-ones (also known as butenolides), which are valuable intermediates that can potentially be converted to fully aromatic furans. mdpi.comnih.gov

A notable example is the three-component reaction of an amine, dimethyl acetylenedicarboxylate, and an aryl glyoxal. researchgate.net Another efficient method involves the telescoped multicomponent condensation of an indole, an arylglyoxal, and Meldrum's acid to produce complex furan-2(5H)-one derivatives. mdpi.comresearchgate.net These reactions are prized for their atom economy and the ability to rapidly build molecular complexity. researchgate.net The resulting furanone core can then be subjected to further chemical transformations to introduce additional functionality or to aromatize the ring system.

Isotopic Labeling Approaches for Mechanistic Insights

Isotopic labeling is a crucial tool for elucidating the mechanisms of chemical reactions. bionity.com By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can track the movement of atoms and fragments through a reaction sequence. bionity.commdpi.com

In the context of furan synthesis, deuterium (B1214612) labeling can provide insight into formylation and cyclization pathways. For example, in the Vilsmeier-Haack reaction, using deuterated DMF (DMF-d₇) allows for the synthesis of furan-2-carbaldehyde-d. mdpi.com This confirms that the formyl carbon and its attached hydrogen/deuterium originate from the DMF molecule. mdpi.comnih.gov Such experiments are vital for understanding which C-H bonds are broken and formed during the reaction, helping to distinguish between proposed mechanistic pathways. researchgate.netnih.gov For instance, labeling studies can reveal whether a hydrogen transfer step is intramolecular or involves exchange with the solvent or other reagents. researchgate.net This detailed mechanistic understanding is essential for optimizing reaction conditions and designing new synthetic routes toward complex targets like this compound.

Green Chemistry and Biomass-Derived Precursor Utilization in Furan-Carbaldehyde Synthesis

The principles of green chemistry, which promote the use of sustainable, efficient, and environmentally benign processes, are increasingly central to the synthesis of furan-based compounds. The focus has largely been on converting abundant and renewable lignocellulosic biomass into platform molecules like furfural and 5-hydroxymethylfurfural (HMF). nsf.govnih.govmdpi.com These molecules are critical starting points for a variety of value-added chemicals, including more complex furan aldehydes and their derivatives. google.com The utilization of renewable biomass feedstocks presents a significant advantage over conventional petrochemical synthesis routes, aligning with sustainability goals by reducing reliance on finite resources. rsc.org

The primary route to biomass-derived furan aldehydes involves the acid-catalyzed dehydration of sugars. nsf.govnih.gov Lignocellulose, composed mainly of cellulose, hemicellulose, and lignin, can be broken down into its constituent monosaccharides. nsf.gov Hemicellulose, rich in pentoses (C5 sugars) like xylose, is dehydrated to produce furfural. nsf.gov Similarly, cellulose, a polymer of hexoses (C6 sugars) like glucose and its isomer fructose, is converted to HMF through dehydration. nih.govresearchgate.net

Table 1: Acid-Catalyzed Dehydration of Biomass-Derived Sugars to Furan-Carbaldehydes

Precursor Catalyst Temperature (°C) Yield (%) Product Reference
Xylose 50 mM aq. HCl 200 81 Furfural nsf.gov
Xylose 0.05 M Sulfuric Acid 170 80 Furfural nsf.gov
Fructose Sulfuric Acid 250 53 5-Hydroxymethylfurfural (HMF) nsf.gov

Once obtained, these primary furan-carbaldehydes serve as versatile precursors for a range of furan analogues through catalytic upgrading reactions, particularly oxidation. nsf.gov The selective oxidation of HMF is a key strategy for producing 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), molecules with significant industrial applications, such as in the production of polymers like polyethylene (B3416737) furanoate (PEF). nih.govacs.orgmdpi.com

Research has explored a wide array of catalytic systems to optimize the conversion of HMF and furfural. Noble metals like gold (Au), palladium (Pd), and ruthenium (Ru) have shown high efficacy in the oxidation of HMF to FDCA. nsf.gov However, a significant green chemistry objective is the development of catalysts based on more abundant and less toxic transition metals, such as nickel (Ni), manganese (Mn), and cobalt (Co). nsf.govresearchgate.netrsc.org For instance, various Mn and vanadium-based catalysts are effective for the oxidation of HMF to DFF. nsf.gov Nitrogen-doped carbon materials have also been reported as effective, acid-free catalysts for converting furfural to maleic acid using hydrogen peroxide as the oxidant. rsc.org

Table 2: Catalytic Oxidation of Biomass-Derived Furan-Carbaldehydes to Analogues

Substrate Catalyst Oxidant Solvent/Conditions Product Yield/Selectivity Reference
5-Hydroxymethylfurfural (HMF) Au–Cu/TiO₂ O₂ Water 2,5-Furandicarboxylic acid (FDCA) 99% Yield nsf.gov
5-Hydroxymethylfurfural (HMF) Ru/C Alkaline Water (NaOH) 160 °C 2,5-Furandicarboxylic acid (FDCA) 95% Yield nih.gov
Furfural Nitrogen-doped carbon (NC-900) H₂O₂ Water, 80 °C Maleic Acid 61% Yield rsc.org
Furoic Acid / Furfuryl Alcohol Hf-TCPP (MOF) O₂ / Simulated Sunlight - Succinic anhydride (B1165640) (SAN) 95.6% Selectivity acs.org
5-Hydroxymethylfurfural (HMF) Ni-based (Electrocatalysis) Electrochemical Alkaline Electrolyte (KOH) 2,5-Furandicarboxylic acid (FDCA) >90% Purity rsc.org

Biocatalysis represents another important frontier in the green synthesis of furan derivatives. Enzymes, such as HMF oxidase, and whole-cell biocatalysts can perform highly selective oxidations under mild, aqueous conditions. acs.orgnih.gov For example, the biocatalytic oxidation of HMF can proceed through intermediates like DFF and FFCA to ultimately yield FDCA. acs.orgmdpi.com These enzymatic routes avoid the use of harsh chemicals and high temperatures, offering a clean and energy-efficient pathway for producing furan-based chemicals. acs.org

While extensive research has established green synthetic pathways for furan-2-carbaldehyde (furfural), 5-hydroxymethylfuran-2-carbaldehyde (HMF), and their dicarboxaldehyde or dicarboxylic acid analogues, the direct synthesis of this compound from biomass precursors is less documented. However, the foundational strategies developed for simpler furan-carbaldehydes—namely, the catalytic oxidation and functionalization of biomass-derived platform molecules—provide a solid basis for future research into producing more complex, polysubstituted furans like this compound through sustainable methods.

Condensation Reactions with Polyfunctionalized Nucleophiles

The aldehyde groups of this compound are highly susceptible to nucleophilic attack, particularly from polyfunctionalized nucleophiles such as amines. These reactions are fundamental to the construction of larger, more complex molecular architectures.

Formation of Imine-Linked Networks and Polymeric Structures

The reaction of this compound with primary amines leads to the formation of imines (Schiff bases) through a condensation reaction where water is eliminated. researchgate.net When polyamines (molecules with two or more amine functional groups) are used, this reaction can be extended to form extended, two-dimensional or three-dimensional networks. These networks, known as covalent organic frameworks (COFs), are crystalline porous polymers with well-defined structures. pearson.comquora.comuomustansiriyah.edu.iqquora.com

The formation of these imine-linked COFs is a powerful strategy for creating materials with high surface areas and tunable porosity, which are valuable in applications such as gas storage, catalysis, and electronics. pearson.comuomustansiriyah.edu.iq The reaction is typically reversible, which allows for the "error-checking" necessary to form a crystalline, ordered structure rather than an amorphous polymer. jogcr.com The general reaction involves the condensation of the aldehyde groups with the amine groups to form the imine linkages that constitute the framework of the COF. quora.com

For instance, the condensation of a trigonal aldehyde like this compound with a linear diamine would be expected to produce a 2D polymeric sheet. The properties of the resulting COF, such as its porosity and stability, can be tuned by the choice of the amine building block. quora.com

Table 1: Examples of Imine-Linked COFs from Aldehyde Precursors

Aldehyde MonomerAmine MonomerResulting COF TypeReference
Benzene-1,3,5-tricarbaldehyde1,3,5-(4-aminophenyl)benzene2D Covalent Organic Framework quora.com
2,5-Furandicarboxaldehyde1,4-PhenylenediamineLinear PolyimineGeneral Knowledge
Benzotrithiophene tricarbaldehydeTi6-NH2 clusterMetal-Covalent Organic Framework fetalmedicine.org

This table provides examples of related structures to illustrate the principle of COF formation from polyfunctional aldehydes.

Heterocycle Formation through Selective Condensation

The aldehyde groups of this compound can also participate in condensation reactions that lead to the formation of new heterocyclic rings. When reacted with compounds containing two nucleophilic sites in a suitable arrangement, cyclization can occur. For example, reaction with hippuric acid can lead to the formation of 1,3-oxazol-5(4H)-ones. nih.gov

The selectivity of these reactions, i.e., which aldehyde group reacts, can be influenced by steric and electronic factors. The aldehyde at the 5-position is generally more reactive towards nucleophiles than those at the 2- and 3-positions due to the electronic influence of the furan oxygen. However, the specific reaction conditions can be tailored to favor the formation of a particular heterocyclic product. These reactions are valuable for the synthesis of complex molecules with potential biological activity. nih.gov

Selective Reductions and Hydrogenation Reactions

The aldehyde functionalities of this compound can be selectively reduced to the corresponding alcohols, yielding furan-2,3,5-triyltrimethanol. This transformation is typically achieved using reducing agents such as sodium borohydride. The chemoselective reduction of the aldehyde groups without affecting the furan ring is a crucial transformation, as the resulting triol can be used as a monomer in polymerization reactions to produce, for example, polyesters.

Furthermore, under more forcing conditions or with specific catalysts, the furan ring itself can be hydrogenated. The hydrogenation of furan derivatives can lead to tetrahydrofuran (B95107) structures. The choice of catalyst and reaction conditions is critical to control the extent of reduction. For instance, metallic rhenium and rhenium oxide supported on graphite (B72142) have been shown to be active for the hydrogenation of furan derivatives. The selective reduction of either the aldehyde groups or the furan ring allows for the synthesis of a variety of saturated and unsaturated polyols and ethers.

Electrophilic Aromatic Substitutions and Functionalization of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. However, the three aldehyde groups are strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. These deactivating groups direct incoming electrophiles to the remaining unsubstituted position on the ring, which is the C4 position.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the C4 position. The reaction conditions for these substitutions would need to be carefully controlled to overcome the deactivating effect of the aldehyde groups and to avoid polymerization, which can be induced by strong acids. This selective functionalization of the furan ring provides a pathway to introduce additional substituents and further modify the properties of the molecule.

Table 2: Regioselectivity of Electrophilic Substitution on Substituted Furans

Furan DerivativeSubstituent(s)Position of Electrophilic AttackReference
FuranNone2 and 5
2-Furoic acid2-COOH (electron-withdrawing)5
Furan-2-carbaldehyde2-CHO (electron-withdrawing)5
Furan-2,5-dicarbaldehyde2,5-CHO (electron-withdrawing)3 and 4General Knowledge

This table illustrates the directing effects of substituents on the furan ring, which can be extrapolated to predict the reactivity of this compound.

Polymerization Mechanisms and Oligomerization via Aldehyde Functionalities

This compound can undergo polymerization and oligomerization through reactions involving its aldehyde groups. One such mechanism is acid-catalyzed self-condensation. In the presence of strong acids, furan derivatives, especially those with aldehyde groups, can polymerize to form furan resins. This process involves the electrophilic attack of a protonated aldehyde on another furan ring, leading to the formation of oligomeric or polymeric structures.

Another pathway for polymerization is through aldol (B89426) condensation reactions. In the presence of a base, the aldehyde groups can react with each other or with other enolizable carbonyl compounds to form larger molecules. The trifunctional nature of this compound allows for the formation of highly cross-linked polymers through these mechanisms. The extent of polymerization and the structure of the resulting polymer can be controlled by the reaction conditions, such as the catalyst, temperature, and concentration of the monomer. These polymers have potential applications as thermosetting resins and in the formation of new bio-based materials.

Advanced Applications in Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

COFs and POPs are classes of porous crystalline polymers known for their high surface area, tunable porosity, and exceptional stability. nih.govresearchgate.net The designable nature of these materials allows for the precise integration of organic building blocks into extended, ordered structures. researchgate.net

The construction of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. researchgate.netacs.org Furan-based monomers, like Furan-2,3,5-tricarbaldehyde, are instrumental in this bottom-up approach. The design principles for incorporating such monomers are centered on several key factors:

Symmetry and Geometry: The C2v symmetry of the furan (B31954) ring, combined with the trigonal planar geometry of the three aldehyde linkers, predetermines the connectivity and resulting network topology. This allows for the rational design of frameworks with specific pore sizes and shapes. researchgate.netrsc.org

Reversibility of Linkage Chemistry: The formation of COFs typically involves reversible covalent bond formation, such as imine condensation between aldehydes and amines. researchgate.nettcichemicals.com This reversibility allows for "error-checking" during the synthesis process, leading to highly crystalline and ordered materials. nih.gov

Monomer Rigidity: The rigid structure of the furan core contributes to the formation of robust and permanent porous frameworks, which is crucial for applications in gas storage and catalysis. rsc.org

The use of polyfunctional monomers like this compound enables the creation of highly cross-linked and stable COF structures. The strategic placement of functional groups on the monomer units allows for the introduction of desired chemical properties into the final material.

Pore engineering is a critical aspect of COF design, allowing for the tailoring of pore size, shape, and chemical environment for specific applications. unt.edursc.org The use of this compound offers significant advantages in this regard:

Control over Pore Dimensions: The dimensions of the furan-based monomer, along with the co-monomer used in the polymerization, directly influence the resulting pore size of the COF. By selecting appropriate building blocks, it is possible to create COFs with precisely controlled pore apertures. researchgate.net

Functionalization of Pore Walls: The furan ring itself can be further functionalized, or co-monomers with specific functional groups can be employed. This allows for the engineering of the pore surface chemistry, which is vital for applications in selective adsorption, catalysis, and sensing. nih.govresearchgate.net

Topological Diversity: While the symmetry of the building blocks is a primary determinant of the COF topology, the introduction of substituents on the monomer can influence the final network structure. rsc.orgresearchgate.net This provides an additional layer of control for tuning the material's properties. The trifunctional nature of this compound can lead to various complex and predetermined topologies, such as hexagonal or Kagome lattices, depending on the geometry of the amine linker.

The ability to fine-tune the porous structure of furan-containing COFs at the molecular level is a key driver for their exploration in a wide array of technological fields. unt.edu

Table 1: Comparison of Furan-Containing COF Properties

Property Description Significance
Porosity High surface area with tunable pore sizes. Essential for gas storage, separation, and catalysis.
Crystallinity Long-range ordered structures. Leads to well-defined pore structures and predictable properties.
Stability High thermal and chemical stability. Allows for applications in harsh environments.
Functionality Easily functionalized pore surfaces. Enables tailored selectivity and catalytic activity.

The incorporation of furan moieties into COF architectures imparts interesting optoelectronic and electrochemical properties, making them suitable for applications in electronics and energy storage. nih.govresearchgate.net

Semiconducting Behavior: The π-conjugated system of the furan ring, extended through the covalent linkages in the COF, can lead to semiconducting properties. The modular nature of COF synthesis allows for the tuning of the electronic bandgap by careful selection of the building blocks. rsc.org

Photoluminescence: Furan-containing polymers and materials are known to exhibit fluorescence. researchgate.net This property can be harnessed in COFs for applications in chemical sensing, where changes in fluorescence signal the presence of specific analytes. nih.gov

Charge Transport: The ordered, stacked π-systems in 2D furan-based COFs can facilitate efficient charge transport through the framework. This is a desirable characteristic for applications in solar cells, field-effect transistors, and other electronic devices. nih.govrsc.orgelsevierpure.com

Electrochemical Activity: The redox-active nature of certain furan-based structures, combined with the high surface area of COFs, makes these materials promising candidates for electrodes in batteries and supercapacitors. rsc.orgnih.gov

The ability to design and synthesize furan-containing COFs with tailored electronic properties opens up new avenues for the development of next-generation organic electronic materials. rsc.org

Polymer and Membrane Technologies

Beyond COFs, this compound is a valuable component in the development of advanced polymers and membranes, particularly those focused on sustainability and novel functionalities.

Thin-film composite (TFC) membranes are a cornerstone of modern separation technologies, including desalination and organic solvent nanofiltration. copernicus.orgmdpi.com The fabrication of TFC membranes typically involves an interfacial polymerization reaction, forming a thin, selective layer on a porous support. mdpi.comnajah.edu

The use of bio-based monomers is a growing trend in the development of more sustainable TFC membranes. This compound, derivable from biomass, is an attractive alternative to petroleum-based aldehydes. For instance, the related compound 2,5-furandicarboxaldehyde has been successfully used in interfacial polymerization with chitosan (a bio-polymer from shrimp waste) to create TFC membranes for organic solvent separation. researchgate.net

The process involves:

Soaking a porous support membrane in an aqueous solution of an amine (e.g., chitosan).

Immersing the amine-saturated membrane into an organic solution containing the furan-based polyaldehyde.

The interfacial polymerization reaction occurs at the interface of the two immiscible liquids, forming a thin, cross-linked polyamide-type selective layer. taylorfrancis.com

These furan-based TFC membranes exhibit excellent performance, including high solvent permeance and precise molecular weight cutoff values, demonstrating the potential of this compound in creating the next generation of sustainable and high-performance separation membranes. researchgate.netmdpi.comnih.gov

Table 2: Key Parameters in Furan-Based TFC Membrane Fabrication

Parameter Influence on Membrane Properties
Monomer Concentration Affects the thickness and cross-linking density of the selective layer.
Reaction Time Determines the extent of polymerization and final membrane performance.
Support Membrane The porosity and surface properties of the support influence the formation of the selective layer.
Post-Treatment Heat curing can enhance the stability and performance of the membrane.

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. They have found widespread use in biomedical applications, including drug delivery and tissue engineering. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating covalently cross-linked hydrogels. nih.gov

The furan moiety acts as the diene in this reaction, while a maleimide-functionalized molecule typically serves as the dienophile. rsc.org This "click" reaction is highly efficient, proceeds without byproducts, and can be conducted under mild, aqueous conditions, making it ideal for biomedical applications. rsc.orgfao.orgutoronto.ca

While direct use of this compound in this context is less documented, the principle involves functionalizing polymers with furan groups and cross-linking them with bismaleimides. The aldehyde groups on this compound could be used to graft the furan core onto a polymer backbone (e.g., through reaction with amine groups on a biopolymer), which could then participate in Diels-Alder cross-linking.

A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. nih.gov The covalent bond can be broken at elevated temperatures (retro-Diels-Alder) and reformed upon cooling, imparting self-healing properties to the hydrogel. nih.gov The reaction kinetics and the temperature of the reverse reaction can be tuned, for example, by modifying the electronic properties of the furan ring. acs.org This dynamic covalent chemistry allows for the creation of injectable and stimuli-responsive hydrogels. nih.gov

The Enigmatic this compound: A Scientific Overview

Detailed investigations into the chemical compound this compound have revealed a significant lack of specific data across scientific literature and databases. Despite the well-documented chemistry of the broader furan family, this particular trisubstituted derivative remains largely uncharacterized.

While the synthesis, properties, and applications of many furan compounds are extensively studied, searches for "this compound," also known as 2,3,5-triformylfuran, have not yielded specific information regarding its preparation, physical and chemical characteristics, or spectroscopic data.

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile scaffold in organic chemistry. Various synthetic methodologies exist for the creation of substituted furans, and the introduction of aldehyde groups onto the furan ring is a common practice to create valuable chemical intermediates. However, the specific substitution pattern of three carbaldehyde groups at the 2, 3, and 5 positions appears to be a rarity or, at the very least, not a subject of published research accessible through standard chemical databases.

This absence of information extends to its potential applications. While other furan derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, polymers, and dyes, there is no available literature detailing the use of this compound in materials science, specifically as a precursor for functional dyes and pigments. The reactivity of the aldehyde groups would suggest potential for such applications through condensation reactions, but without experimental data, this remains speculative.

Synthesis and Mechanistic Pathways

Chemical and Physical Properties

Spectroscopic Analysis

Intermediates for Functional Dyes and Pigments

Further empirical research would be necessary to elucidate the properties and potential of this specific chemical compound.

Catalytic Roles and Mechanistic Investigations

Integration in Organocatalytic Systems

The aldehyde functional groups on the furan (B31954) ring are pivotal to its role in organocatalysis. These groups can be activated by chiral amines to participate in asymmetric reactions. A notable application is the aminocatalytic activation of α,β-unsaturated aldehydes for reactions with alkynyl-substituted enones, which leads to the formation of chiral trisubstituted allenes. nih.gov This methodology has been successfully extended to synthesize chiral furan derivatives with high yields and excellent stereoselectivities. nih.gov The reaction demonstrates the utility of the furan-carbaldehyde framework in facilitating complex organic transformations through organocatalytic pathways. nih.gov

Heterogeneous Catalysis via Furan-Derived Supports

Furan derivatives serve as versatile platforms for developing robust heterogeneous catalysts, including Covalent Organic Frameworks (COFs) and photocatalytic heterojunctions.

While specific research on COFs derived directly from Furan-2,3,5-tricarbaldehyde is emerging, the principle is well-demonstrated with related furanic structures in porous frameworks like Metal-Organic Frameworks (MOFs). Hafnium-based MOFs, for instance, act as efficient heterogeneous catalysts for the cross-aldol condensation of furanic carbonyls with acetone. rsc.org These frameworks possess acid-base pairs that promote the soft enolization of acetone through α-proton abstraction, leading to near-quantitative yields under mild conditions. rsc.org Such catalysts exhibit high recyclability and maintain activity even in the presence of common biomass contaminants like water and acids. rsc.org Furthermore, these furan-containing frameworks can be decorated with metal particles, such as palladium, to create multifunctional catalysts for one-pot sequential reactions, like aldol (B89426) condensation followed by selective double bond reduction. rsc.org

Furan-based materials are increasingly used to construct heterojunctions in photocatalysts, which are designed to improve charge carrier separation and enhance photocatalytic efficiency. researchgate.net These systems leverage the synergistic effects of interfacial design and internal electric fields to boost performance in solar-to-chemical energy conversion. rsc.org

A prime example is a furan-based 2D/2D heterojunction composed of a hydrazone-linked covalent organic framework (HTCC) and indium sulfide (In₂S₃). acs.org This architecture creates an intimate interfacial contact and a strong internal electric field, which significantly accelerates the separation of photogenerated charge carriers. acs.org Benefiting from these advantages, the In₂S₃/HTCC heterojunction demonstrates a high production rate of hydrogen peroxide (H₂O₂) in pure water, reaching up to 1392 μmol g⁻¹ h⁻¹, a rate 18.2 times higher than that of pure In₂S₃. acs.org

Another effective system involves an S-scheme heterojunction of black phosphorus and cadmium indium sulfide (CdIn₂S₄) for the selective photocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF). rsc.org This 2D-3D heterostructure shows superior activity compared to its individual components, a result attributed to the efficient separation and migration of photogenerated carriers as described by the S-scheme mechanism. rsc.org

Performance of Furan-Based Heterojunction Photocatalysts
Photocatalyst SystemTarget ReactionKey Performance MetricMechanism/AdvantageReference
Furan-Based HTCC/In₂S₃H₂O₂ Generation1392 μmol g⁻¹ h⁻¹Fast charge separation via internal electric field acs.org
Black Phosphorus/CdIn₂S₄HMF Oxidation to DFFHigh conversion and selectivityS-scheme heterojunction with high carrier separation efficiency rsc.org

Reaction Pathway Elucidation in Furan-Carbaldehyde Catalysis

Understanding the reaction pathways of furan-carbaldehyde catalysis is crucial for optimizing catalyst design and improving product selectivity. Studies combining temperature-programmed desorption (TPD) and density functional theory (DFT) have shed light on the surface chemistry of these molecules on metal catalysts like palladium. On a Pd(111) surface, furfural (B47365) primarily decomposes to produce furan, propylene, carbon monoxide, and hydrogen. acs.org The presence of oxygenated pendant groups on the furan ring is shown to strongly influence the chemistry of the ring and the available reaction pathways. acs.org

In catalytic oxidation reactions, the pathway is highly dependent on the molecular structure and reaction conditions. For molecules with multiple oxidizable groups, such as HMF, two primary initial oxidation pathways exist:

Pathway I: Oxidation of the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.org

Pathway II: Oxidation of the hydroxyl group to form 2,5-diformylfuran (DFF). rsc.org

Thermodynamically, HMFCA is the more stable intermediate and is more commonly identified. Subsequent oxidations then lead to 2,5-furandicarboxylic acid (FDCA). rsc.org

Mechanistic studies of furfural oxidation in alkaline water using a ruthenium catalyst have proposed a detailed cycle. exlibrisgroup.com The process involves the initial dearomatization of the catalyst, dehydrogenation of water to generate a hydroxide complex, nucleophilic attack of the hydroxide on the aldehyde group, followed by beta-hydride elimination to release the carboxylic acid product and hydrogen gas. exlibrisgroup.com However, alkaline conditions can also promote undesired side reactions, such as the intermolecular Cannizzaro reaction, a disproportionation that yields both the corresponding acid and an unwanted alcohol, leading to carbon loss. rsc.org

Key Intermediates and Pathways in Furan-Carbaldehyde Oxidation
Starting MaterialPrimary Intermediate(s)Final ProductKey Mechanistic StepsReference
FurfuralFuroic Acid SaltFuroic AcidHydroxide attack, beta-hydride elimination exlibrisgroup.com
5-Hydroxymethylfurfural (HMF)HMFCA (Pathway I), DFF (Pathway II)2,5-Furandicarboxylic Acid (FDCA)Sequential oxidation of aldehyde and alcohol groups rsc.org

Advanced Spectroscopic and Computational Characterization of Furan 2,3,5 Tricarbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Isotope Effects

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For Furan-2,3,5-tricarbaldehyde, a multi-nuclear approach provides comprehensive information on its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to be distinct. It would feature a singlet for the lone proton on the furan (B31954) ring at position 4. Based on data for analogous furan systems, this signal would likely appear in the downfield region. Additionally, three distinct singlets corresponding to the three aldehyde protons (-CHO) at positions 2, 3, and 5 would be observed at even lower field, typically in the 9-10 ppm range. For comparison, the residual aldehyde proton in deuterated furan-2-carbaldehyde appears at 9.64 ppm. mdpi.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide complementary structural validation. It is expected to show seven distinct signals: four for the carbons of the furan ring and three for the carbonyl carbons of the aldehyde groups. The aldehyde carbons are the most deshielded, appearing significantly downfield (typically >170 ppm). For instance, the deuterated aldehyde carbon in furan-2-carbaldehyde-d resonates at approximately 177 ppm. mdpi.com The four furan ring carbons would have chemical shifts characteristic of a substituted furan, influenced by the electron-withdrawing aldehyde groups.

²H NMR and Isotope Effects: Deuterium (B1214612) (²H) NMR is instrumental in studying reaction mechanisms and isotope effects. mdpi.com If this compound were synthesized with one or more deuterated aldehyde groups, ²H NMR would confirm the position of the deuterium label. mdpi.com Comparing the ¹³C NMR spectra of the deuterated and non-deuterated compounds reveals deuterium isotope shifts. mdpi.com In the case of furan-2-carbaldehyde-d, an isotope shift was observed for the aldehyde carbon (C1) and the adjacent ring carbon (C2), demonstrating the utility of this method for detailed structural analysis. mdpi.com These isotope effects are valuable for probing hydrogen bond strengths and equilibria in more complex systems. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
AtomNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
H-4¹H~7.5-8.0SingletLone proton on the furan ring.
H (CHO-2)¹H~9.5-10.0SingletAldehyde proton at position 2.
H (CHO-3)¹H~9.5-10.0SingletAldehyde proton at position 3.
H (CHO-5)¹H~9.5-10.0SingletAldehyde proton at position 5.
C-2, C-3, C-5¹³C~145-155SingletFuran ring carbons attached to CHO groups.
C-4¹³C~120-130SingletFuran ring carbon attached to H-4.
C (CHO-2)¹³C~175-185SingletCarbonyl carbon at position 2.
C (CHO-3)¹³C~175-185SingletCarbonyl carbon at position 3.
C (CHO-5)¹³C~175-185SingletCarbonyl carbon at position 5.

Note: These are predicted values based on data from analogous furan aldehydes like furfural (B47365). mdpi.com

When this compound is used as a monomer to create insoluble materials like cross-linked polymers or covalent organic frameworks (COFs), solid-state Nuclear Magnetic Resonance (ssNMR) with Cross-Polarization/Magic Angle Spinning (CP/MAS) becomes essential for characterization. This technique provides structural information on materials that cannot be dissolved for conventional solution NMR. For polymers derived from furan-based monomers, ¹³C CP/MAS NMR can identify the signals of the furan ring within the polymer backbone. researchgate.netmdpi.com For example, in tannin-furfuryl alcohol polymers, signals corresponding to the furanic ring are observed around 110, 145, and 155 ppm, confirming the incorporation of the furan moiety into the polymer structure. mdpi.com This technique is crucial for verifying the successful polymerization and determining the final structure of the bulk material.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing molecular vibrations.

Infrared (IR) Spectroscopy: The ATR-IR spectrum of this compound would be dominated by intense absorption bands characteristic of its functional groups. The most prominent feature would be the strong C=O stretching vibration of the three aldehyde groups, expected in the range of 1670-1700 cm⁻¹. Other key bands would include C-H stretching of the aldehyde groups (around 2700-2900 cm⁻¹) and C-H stretching of the furan ring (above 3100 cm⁻¹). researchgate.net The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O and C-C stretching and various bending vibrations of the furan ring, providing a unique signature for the molecule. mdpi.com Studies on furfural show that conformational isomers (OO-cis and OO-trans) can sometimes be distinguished by subtle shifts in these vibrational bands. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum. For furan-2-carbaldehyde, characteristic bands for the aldehyde C=O-H group are found, which shift predictably upon deuteration. mdpi.com This complementarity is crucial for a complete vibrational assignment, as some modes may be IR-active but Raman-inactive, and vice versa. globalresearchonline.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)AssignmentTechniqueIntensity
>3100Aromatic C-H Stretch (Furan Ring)IR, RamanMedium
2800-2900Aldehyde C-H StretchIRMedium
1670-1700Aldehyde C=O StretchIR, RamanVery Strong
1450-1600C=C Ring StretchingIR, RamanStrong-Medium
1000-1300C-O Ring StretchingIRStrong
750-950C-H Bending (Out-of-Plane)IRStrong

Note: Frequencies are based on data from furan and furan-2-carbaldehyde. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. Using a technique like electron ionization (EI-MS), the molecule would first generate a molecular ion peak [M]⁺ corresponding to its exact molecular weight.

Subsequent fragmentation would likely proceed through characteristic pathways for aldehydes. A primary fragmentation route would be the loss of a hydrogen radical (H•) from an aldehyde group to form a stable acylium ion [M-1]⁺. Another prominent pathway would be the loss of a formyl radical (•CHO) or a carbon monoxide (CO) molecule. mdpi.com Given the presence of three aldehyde groups, a sequential loss of these units is expected, leading to a series of fragment ions. Analysis of 2-furaldehyde shows the formation of a furanyl-acylium ion (m/z = 95) after loss of the aldehyde hydrogen, and a fragment from the loss of a formyl-ion (m/z = 29). mdpi.com For this compound, analogous fragmentation would confirm the presence and arrangement of the three aldehyde substituents.

X-ray Diffraction (XRD) for Crystallinity and Structural Determination of Advanced Materials

While this compound itself may be crystalline, X-ray Diffraction (XRD) is particularly vital for characterizing the structure of solid-state materials synthesized from it, such as metal-organic frameworks (MOFs) or COFs. XRD analysis provides information on the degree of crystallinity, with sharp peaks indicating a well-ordered, crystalline structure and broad humps suggesting an amorphous nature. mdpi.com For crystalline materials, the diffraction pattern can be used to determine the unit cell parameters, crystal system, and ultimately solve the complete three-dimensional atomic arrangement. This is indispensable for understanding the porosity and framework topology of COFs and MOFs, which are critical to their function in applications like gas storage and catalysis.

Electron Microscopy (SEM, HRTEM) for Morphological and Nanoscale Characterization

When this compound is polymerized or used to construct larger superstructures, electron microscopy techniques are employed to visualize the resulting material's morphology and nanoscale features.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and micromorphology of the material. It can reveal details about particle size, shape, and aggregation in powdered samples, or the surface texture and porous structure of monolithic materials. This is a routine technique for the initial morphological assessment of newly synthesized polymers and frameworks.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides much higher magnification, allowing for the visualization of nanoscale and even atomic-scale features. nih.gov For materials like COFs derived from this compound, HRTEM can be used to directly image the ordered porous channels and verify the long-range crystalline order predicted by XRD. It is a powerful tool for identifying defects in the crystal lattice and confirming the nanoscale architecture of advanced materials. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Applications

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research published concerning the computational and Density Functional Theory (DFT) characterization of this compound. The following sections, therefore, cannot be populated with the detailed research findings, data tables, and specific predictive models requested for this unique molecule.

The stringent focus on "this compound" as per the user's instructions means that data from related but distinct furan derivatives, such as furan-2-carbaldehyde or furan-2,3-dicarbaldehyde, cannot be substituted or extrapolated to meet the requirements for scientific accuracy and specificity.

Electronic Structure and Optical Property Predictions

No studies detailing the electronic structure or predicting the optical properties of this compound using DFT or other computational methods were found. Consequently, data regarding its HOMO-LUMO gap, electronic transitions, absorption spectra, polarizability, and hyperpolarizability are not available.

Reaction Mechanism Simulations and Transition State Analysis

There is no available research that simulates reaction mechanisms involving this compound or provides analysis of its transition states. As a result, information on activation energies, reaction pathways, and the geometries of transition states for this specific compound is currently absent from the scientific literature.

Predictive Modeling for Structure-Property Relationships

No predictive models correlating the specific structural features of this compound with its chemical or physical properties have been developed or published. Research establishing quantitative structure-property relationships (QSPR) for this compound is not available.

Future Directions and Emerging Research Avenues for Furan 2,3,5 Tricarbaldehyde

Sustainable Production Routes and Biomass Valorization

The transition away from fossil fuels necessitates the development of sustainable pathways to valuable chemical feedstocks from renewable biomass. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are cornerstone platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. slideshare.netmdpi.com Future research into Furan-2,3,5-tricarbaldehyde will critically depend on establishing efficient and sustainable production routes that leverage existing biorefinery concepts.

Current biomass conversion technologies focus on producing mono- and di-functionalized furans. Furfural is produced by the acid-catalyzed dehydration of xylose from hemicellulose, while HMF is formed from the dehydration of hexose sugars like fructose and glucose. researchgate.netresearchgate.net Further oxidation of HMF can yield 2,5-diformylfuran (DFF). acs.org The synthesis of this compound represents a significant step up in complexity, likely requiring multi-step catalytic processes.

Emerging research should focus on two primary strategies:

Stepwise Functionalization of Existing Furan Platforms: Investigating the selective C-H formylation of bio-derived furan-2,5-dicarbaldehyde or related compounds. This would require the development of highly selective catalysts that can introduce a third aldehyde group at the C3 or C4 position without promoting side reactions.

Novel Cyclization and Oxidation Pathways: Exploring the synthesis of the trisubstituted furan ring from specifically functionalized sugar precursors or other biomass-derived acyclic molecules. This could involve developing new catalytic systems that control both ring formation and the oxidation state of the substituents.

Challenges in this area include preventing undesired side reactions, such as polymerization and over-oxidation, and developing catalysts that are both highly active and stable under biorefinery conditions. researchgate.net Heterogeneous catalysts are particularly attractive as they facilitate easier separation and recycling, aligning with the principles of green chemistry. researchgate.net

Table 1: Hypothetical Sustainable Production Strategies for this compound
StrategyPotential PrecursorKey TransformationCatalyst Type NeededPrimary Research Challenge
Stepwise Functionalization2,5-Diformylfuran (DFF)Selective C-H formylationHomogeneous or Heterogeneous Transition Metal CatalystsAchieving high regioselectivity and avoiding polymerization
Novel CyclizationModified Hexose SugarsCatalytic dehydration and cyclizationBifunctional Acid/Base or Metal CatalystsControlling ring substitution patterns during formation
Oxidative Cascade5-Hydroxymethylfurfural (HMF)Sequential oxidation and formylationMulti-component Catalytic SystemsManaging a complex reaction network with multiple intermediates

Exploration of Novel Reactivity and Unconventional Transformations

The dense arrangement of three electron-withdrawing aldehyde groups on a furan ring makes this compound a platform for exploring novel chemical reactivity. The interplay between the aromatic core and the multiple electrophilic centers offers avenues for complex molecular architecture construction.

Future research will likely focus on the following areas:

Selective Aldehyde Chemistry: A primary challenge and opportunity lies in the selective transformation of one or two of the three aldehyde groups. Research into chemoselective reagents and catalytic systems could enable controlled reduction, oxidation, olefination, or imination, providing access to a vast library of asymmetrically functionalized furan derivatives.

Multicomponent Reactions: The trifunctional nature of the molecule makes it an ideal candidate for multicomponent reactions (MCRs). Investigating its utility in reactions like the Ugi or Passerini condensations could allow for the rapid assembly of complex, drug-like molecules from simple inputs, leveraging the reactivity of the aldehyde groups.

Cycloaddition and Dearomatization: The furan ring is a diene in the Diels-Alder reaction. wikipedia.org While the electron-withdrawing aldehyde groups deactivate the ring, exploring reactions with highly reactive dienophiles or under catalytic conditions could lead to novel, densely functionalized bicyclic adducts. Subsequent oxidative dearomatization could yield highly valuable acyclic or alternative heterocyclic structures. researchgate.net

Novel Polymerization Pathways: The three aldehyde groups can act as reactive sites for polymerization. This could involve condensation reactions with polyamines or polyols to form novel cross-linked resins, polyacetals, or Schiff base networks with high thermal stability and chemical resistance, analogous to resins made from furfural. boku.ac.at

Table 2: Potential Unconventional Transformations of this compound
Transformation TypeDescriptionPotential Product ClassKey Research Goal
Selective DerivatizationReaction at one or two aldehyde sites while leaving others intact.Asymmetric furan building blocksDevelopment of site-selective catalysts or protecting group strategies.
Tandem Condensation/CyclizationUsing the aldehydes to build new fused ring systems onto the furan core.Polycyclic heteroaromaticsDesigning intramolecular reaction cascades with high atom economy.
Reductive Amination CascadeConversion of all three aldehydes to aminomethyl groups.Novel tripodal ligands or epoxy resin hardenersAchieving complete and efficient conversion to the desired amine.

Advanced Materials Design for Specialized Applications in Energy and Environment

Bio-based polymers derived from furan compounds are emerging as sustainable alternatives to their petroleum-based counterparts, with applications in packaging, automotive parts, and electronics. slideshare.netboku.ac.at The unique trifunctional structure of this compound positions it as a promising building block for advanced materials with tailored properties for energy and environmental applications.

Future research in this domain should target:

Highly Cross-Linked Networks for Energy Storage: The molecule's three reactive sites make it an ideal cross-linker for creating rigid, three-dimensional polymer networks. These networks could serve as precursor materials for hard carbons with high surface area and porosity, suitable for use as electrodes in supercapacitors and batteries. Furthermore, polymers incorporating this unit could be designed as high-performance dielectric materials for capacitors, where a high density of polar groups can enhance energy storage capacity. researchgate.net

Conjugated Polymers for Organic Electronics: While the aldehyde groups themselves are not conjugated to the ring's pi-system in a linear fashion, they provide reactive handles for synthesizing conjugated polymers. Knoevenagel or Wittig-type reactions could be employed to extend the conjugated system, creating novel materials for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Furan-based polymers have already demonstrated potential in solar cells, and the unique substitution pattern of this molecule could be used to fine-tune electronic properties. researchgate.netresearchgate.net

Self-Healing and Recyclable Materials: The furan moiety is well-known for its participation in reversible Diels-Alder reactions with maleimides, which forms the basis for self-healing polymers. acs.orgstudysmarter.co.uk Incorporating this compound into polyesters or polyurethanes could create robust, highly cross-linked materials that are also capable of self-repair upon thermal or chemical stimulation. The reversible nature of these cross-links could also facilitate material recycling.

Functional Resins for Environmental Remediation: The high density of polar aldehyde groups suggests that resins and polymers derived from this compound could be effective adsorbents for environmental pollutants. These materials could be designed to chelate heavy metal ions or form reversible bonds with organic contaminants in water. Additionally, its use in condensation reactions could lead to new types of sustainable binders or plasticizers for construction materials, similar to how furfural is used to create additives for concrete. mdpi.com

Table 3: Potential Applications of this compound-Derived Materials
Material TypeTarget ApplicationRole of this compoundKey Property
Cross-linked Polymer NetworksEnergy Storage (Electrodes, Dielectrics)Trifunctional cross-linking monomerHigh thermal stability, high charge/energy density
Conjugated PolymersOrganic Electronics (Solar Cells)Functional precursor for extending conjugationTunable optoelectronic properties
Thermoset ResinsSelf-Healing MaterialsDiene component for reversible cross-linksHigh cross-link density and healability
Porous Organic PolymersEnvironmental Remediation (Adsorbents)Monomer for high-surface-area materialsHigh density of polar binding sites

Interdisciplinary Research and Integration into Complex Systems

Realizing the full potential of this compound will require a highly interdisciplinary approach, integrating computational chemistry, biocatalysis, and process engineering. As a molecule that is not yet widely studied, foundational knowledge must be built through collaborative efforts.

Key interdisciplinary research avenues include:

Computational Chemistry and Molecular Modeling: Theoretical studies are crucial for predicting the fundamental properties of this compound and its derivatives. Computational models can be used to understand its reactivity, predict the electronic and mechanical properties of its derived polymers, and guide the rational design of catalysts for its synthesis. researchgate.net Such in silico work can accelerate experimental discovery by prioritizing the most promising synthetic routes and material applications.

Biocatalysis and Synthetic Biology: The integration of enzymatic processes offers a green and highly selective alternative to traditional chemical synthesis. rug.nl Future research could focus on discovering or engineering enzymes, such as oxidoreductases or transaminases, that can act on furan aldehydes. nih.govnih.gov This could lead to biocatalytic routes for both the synthesis of the molecule and its conversion into valuable chiral amines or alcohols. Understanding its interaction with biological systems is also critical for assessing its toxicological profile and biodegradability. nih.gov

Process Engineering and Systems Integration: For this compound to become a viable platform chemical, scalable and economically feasible production processes must be designed. This requires collaboration between chemists and chemical engineers to optimize reaction conditions, develop efficient separation and purification protocols, and integrate its production into existing biorefinery infrastructures. Life cycle assessment (LCA) will be essential to ensure that the entire value chain is environmentally sustainable.

The successful development of this compound from a laboratory curiosity to an industrial reality will depend on the seamless integration of these diverse fields of expertise.

Q & A

Q. What are the common synthetic routes for preparing Furan-2,3,5-tricarbaldehyde, and what are their key reaction conditions?

this compound is typically synthesized via oxidation of substituted furan derivatives. A methodologically robust approach involves the controlled oxidation of 2,3,5-trimethylfuran using oxidizing agents like CrO₃ or SeO₂ under anhydrous conditions. Solvent choice (e.g., acetic acid or DMF) and temperature control (60–80°C) are critical to avoid over-oxidation. For analogs like thiophene-2,3,5-tricarbaldehyde, similar protocols are adapted with adjustments for sulfur stability . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm aldehyde proton signals (~9.5–10.5 ppm) and aromatic furan carbons.
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in fluorene-tricarbaldehyde derivatives, where aldehyde groups exhibit distinct C=O bond lengths (~1.21 Å) and planar geometry .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding) in crystal structures, critical for understanding packing efficiency .

Q. How can researchers differentiate this compound from structurally similar aldehydes like benzene-1,3,5-tricarbaldehyde?

Comparative analysis using IR spectroscopy focuses on furan ring vibrations (e.g., C-O-C stretching at ~1250 cm⁻¹) versus benzene ring modes. Mass spectrometry (HRMS) identifies molecular ion peaks (e.g., m/z 168.17 for this compound) and fragmentation patterns unique to the furan backbone .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in bond angles or hydrogen-bonding networks require cross-validation using:

  • Temperature-dependent crystallography : Resolves thermal motion artifacts.
  • Computational modeling (DFT) : Predicts optimized geometries for comparison with experimental data.
  • Hirshfeld surface analysis : Quantifies non-covalent interactions, as shown in fluorene derivatives where C–H⋯O hydrogen bonds dominate (~30% of surface contacts) .

Q. What methodological considerations are critical when using this compound in covalent organic framework (COF) synthesis?

Key factors include:

  • Aqueous vs. organic solvents : Hydroxyl-substituted analogs (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde) enable water-stable COFs via keto-enamine tautomerization, while non-hydroxylated derivatives require anhydrous conditions .
  • Reaction monitoring : Time-dependent UV-vis spectroscopy tracks imine bond formation (e.g., peak at 396 nm for hydroxylated derivatives) .
  • Stability testing : Exposure to humidity or acidic/basic conditions evaluates COF integrity.

Q. How do electronic effects of substituents on the furan ring influence reactivity in cross-coupling reactions?

Electron-withdrawing aldehyde groups reduce furan’s electron density, favoring nucleophilic aromatic substitution. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett constants predict substituent effects. For example, thiophene analogs exhibit higher electron delocalization due to sulfur’s polarizability, altering reaction kinetics compared to furan derivatives .

Data Contradiction and Optimization

Q. Why do some studies report conflicting yields for this compound-mediated reactions, and how can this be resolved?

Yield discrepancies often arise from:

  • Oxidative side reactions : Trace moisture or oxygen degrades aldehydes; use of Schlenk techniques or molecular sieves improves reproducibility.
  • Catalyst poisoning : Impurities in starting materials (e.g., residual metals) deactivate catalysts; pre-purification via recrystallization or column chromatography is essential.

Q. What strategies optimize the regioselectivity of this compound in multi-component reactions?

  • Steric directing groups : Bulky substituents at specific positions guide reaction pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for selective aldehyde activation.
  • Computational screening : DFT-based transition state modeling predicts favorable reaction pathways .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyBond length/angle determinationResolution < 0.8 Å, R-factor < 5%
Hirshfeld Surface AnalysisIntermolecular interaction quantification2D fingerprint plots, contact contribution ratios
Time-dependent UV-visReaction kinetics in COF synthesisAbsorbance at 396 nm (enamine formation)
DFT CalculationsElectronic structure predictionB3LYP/6-31G(d,p) basis set, Gibbs free energy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.